Cutamesine
CAS No.: 165377-43-5
Cat. No.: VC0003413
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 165377-43-5 |
---|---|
Molecular Formula | C23H32N2O2 |
Molecular Weight | 368.5 g/mol |
IUPAC Name | 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |
Standard InChI | InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 |
Standard InChI Key | UVSWWUWQVAQPJR-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Canonical SMILES | COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Chemical and Structural Properties of Cutamesine
Molecular Composition
Cutamesine (C₂₃H₃₂N₂O₂) is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The molecular structure features two aromatic substituents: a 3,4-dimethoxyphenethyl group attached to one nitrogen and a 3-phenylpropyl group attached to the other . The methoxy groups at the 3- and 4-positions of the phenethyl moiety are critical for σ1 receptor binding affinity, as modifications to these groups reduce steric compatibility with the receptor's hydrophobic pockets .
Table 1: Key Chemical Properties of Cutamesine
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₂N₂O₂ |
Molecular Weight | 368.521 g/mol |
SMILES Notation | COc1ccc(CCN2CCN(CCCc3ccccc3)CC2)cc1OC |
InChI Key | UVSWWUWQVAQPJR-UHFFFAOYSA-N |
Structure-Activity Relationship
The σ1 receptor's ligand-binding domain comprises one amine-binding site and three hydrophobic regions. Cutamesine's N(b) nitrogen (part of the piperazine ring) interacts with the amine-binding site, while the phenethyl and phenylpropyl groups occupy two hydrophobic pockets . Removal of the piperazine nitrogens abolishes σ1 affinity, underscoring their essential role . The 3-phenylpropyl group contributes to selectivity over σ2 receptors, which exhibit lower binding affinity for cutamesine .
Pharmacological Mechanisms and Receptor Interactions
Sigma-1 Receptor Activation
The σ1 receptor functions as a molecular chaperone, stabilizing proteins during cellular stress and modulating calcium signaling via the endoplasmic reticulum . Cutamesine's activation of σ1 receptors enhances neurite outgrowth, upregulates brain-derived neurotrophic factor (BDNF), and inhibits the MAPK/ERK pathway, which is implicated in apoptosis . These mechanisms collectively promote neuronal survival and synaptic plasticity, making cutamesine a candidate for post-stroke recovery .
Secondary Targets
Clinical Evaluation in Ischemic Stroke
Phase II Trial Design
A randomized, double-blind, placebo-controlled phase II trial evaluated cutamesine's safety and efficacy in 60 ischemic stroke patients . Participants received 1 mg/d or 3 mg/d of cutamesine or placebo orally for 28 days, starting 48–72 hours post-stroke. Functional outcomes were assessed using the National Institutes of Health Stroke Scale (NIHSS), modified Rankin Scale (mRS), and Barthel Index (BI) at baseline, day 28 (end of treatment), and day 56 (follow-up) .
Efficacy Findings
Mechanistic Insights from Preclinical Studies
Neuroplasticity Enhancement
In rodent stroke models, cutamesine administered 48 hours post-infarct increased BDNF expression and stimulated axonal sprouting in the peri-infarct cortex . These effects correlated with improved motor function, suggesting that cutamesine amplifies endogenous repair mechanisms during the subacute phase .
Apoptosis Modulation
Cutamesine suppresses pro-apoptotic pathways by inhibiting mitochondrial cytochrome c release and caspase-3 activation . This neuroprotective effect is mediated via σ1 receptor-dependent stabilization of B-cell lymphoma 2 (Bcl-2) protein .
Future Directions and Clinical Implications
The phase II trial's subgroup findings suggest that cutamesine may benefit patients with moderate-to-severe stroke, though larger phase III studies are needed to confirm these results . Future research should also explore cutamesine's utility in other σ1 receptor-associated conditions, such as Alzheimer’s disease and depression, where BDNF dysregulation is implicated . Optimizing dosing regimens and combining cutamesine with rehabilitation therapies could further enhance functional outcomes.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume